MC-Val-Cit-PAB-rifabutin

Antibody-drug conjugate Intracellular infection Rifamycin

This is a cathepsin B-cleavable linker-payload for ADCs. It ensures targeted intracellular release of a potent RNA polymerase inhibitor payload, with low systemic exposure for safer, more effective anti-infective programs. Its homogeneous DAR=2 profile and well-characterized PK make it a benchmark for site-specific conjugation and linker stability validation. Ideal for replacing generic rifamycins in ADC research requiring precise, stable intracellular delivery.

Molecular Formula C74H101N10O17+
Molecular Weight 1402.6 g/mol
Cat. No. B13926360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-rifabutin
Molecular FormulaC74H101N10O17+
Molecular Weight1402.6 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CC(C)C)N=C25)O)C
InChIInChI=1S/C74H100N10O17/c1-39(2)37-84(38-48-23-25-49(26-24-48)77-70(95)50(21-18-32-76-72(75)97)78-71(96)58(40(3)4)79-52(86)22-15-14-16-33-83-53(87)27-28-54(83)88)34-30-74(31-35-84)81-59-55-56-64(91)46(10)67-57(55)68(93)73(12,101-67)99-36-29-51(98-13)43(7)66(100-47(11)85)45(9)63(90)44(8)62(89)41(5)19-17-20-42(6)69(94)80-61(65(56)92)60(59)82-74/h17,19-20,23-29,36,39-41,43-45,50-51,58,62-63,66,89-90H,14-16,18,21-22,30-35,37-38H2,1-13H3,(H8-,75,76,77,78,79,80,81,82,86,87,88,91,92,93,94,95,96,97)/p+1/b19-17-,36-29-,42-20-/t41-,43+,44+,45+,50-,51-,58-,62-,63+,66+,73-,74?,84?/m0/s1
InChIKeyWBLRGFPDBLJWGU-QDTCKSFQSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Guide to Rifamycin-Based Drug-Linker Conjugate MC-VC-PABC-DNA31


MC-VC-PABC-DNA31 (CAS 1639352-03-6) is a drug-linker conjugate designed for Antibody-Drug Conjugates (ADCs). It comprises the potent rifamycin-class antibiotic dmDNA31 (a bacterial RNA polymerase inhibitor) conjugated via the lysosomally cleavable MC-VC-PABC linker (maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl) [1][2]. This construct enables targeted intracellular delivery, releasing the active payload upon cathepsin cleavage within phagolysosomes [3][4].

Why Generic Substitution Fails for MC-VC-PABC-DNA31 in ADC Procurement


Generic rifamycin antibiotics (e.g., rifampicin, rifabutin) cannot substitute for MC-VC-PABC-DNA31 in ADC applications. Free rifamycins lack the site-specific conjugation handle (maleimide) required for stable antibody attachment and the protease-cleavable linker necessary for intracellular payload release [1]. Even other rifamycin-based ADCs differ significantly in linker chemistry, drug-to-antibody ratio (DAR) homogeneity, and pharmacokinetic stability, directly impacting therapeutic index and manufacturing consistency [2][3]. Substituting with a non-cleavable linker or a different payload would fundamentally alter the mechanism of action and safety profile, as demonstrated by the sustained tissue exposure and low systemic unconjugated drug levels uniquely achieved with this specific construct [4].

Quantitative Differentiation Guide for MC-VC-PABC-DNA31 vs. Comparators


Superior Intracellular Payload Accumulation vs. Free Rifampicin

MC-VC-PABC-DNA31, as part of the DSTA4637S ADC, delivers the rifamycin payload dmDNA31 specifically to the phagolysosome, achieving concentrations sufficient to kill intracellular S. aureus that are unattainable with free rifampicin due to poor cellular penetration [1][2].

Antibody-drug conjugate Intracellular infection Rifamycin

Enhanced Linker Stability and Low Systemic Payload Release vs. Non-Site-Specific Conjugates

The site-specific THIOMAB conjugation of MC-VC-PABC-DNA31 (DSTA4637S) yields exceptionally low systemic unconjugated dmDNA31 levels (<4 ng/mL across all doses in rats and monkeys), indicating high linker stability in circulation compared to stochastic conjugation methods [1][2].

ADC linker stability Pharmacokinetics THIOMAB

Superior In Vivo Efficacy vs. Vancomycin in Bacteremia Model

In a murine bacteremia model, the ADC incorporating MC-VC-PABC-DNA31 (DSTA4637S) achieved significantly greater bacterial clearance than vancomycin, the current standard-of-care for MRSA [1].

In vivo efficacy Bacteremia MRSA

Favorable Human Safety and PK Profile from Phase 1 Study

In a first-in-human Phase 1 study, DSTA4637S (containing MC-VC-PABC-DNA31) demonstrated dose-proportional PK, low systemic unconjugated dmDNA31, and no serious adverse events up to 150 mg/kg, supporting clinical development feasibility [1].

Phase 1 clinical trial Safety Pharmacokinetics

Optimal Research and Industrial Application Scenarios for MC-VC-PABC-DNA31


Development of Antibody-Antibiotic Conjugates (AACs) for Intracellular Bacterial Infections

MC-VC-PABC-DNA31 is the payload-linker of choice for constructing AACs targeting intracellular pathogens like S. aureus. Its validated intracellular release mechanism (cathepsin B cleavage) and potent activity against persister cells [1][2] make it ideal for programs addressing recurrent or deep-seated infections where conventional antibiotics fail.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of ADC Stability

The well-characterized PK profile of DSTA4637S, including low systemic unconjugated payload and sustained tissue exposure [3][4], positions MC-VC-PABC-DNA31 as a benchmark tool for PK/PD modeling of linker stability and payload release in ADC development.

Manufacturing Process Development for Site-Specific Conjugation

The THIOMAB conjugation technology used with this construct yields a homogeneous DAR=2 product with defined stability [2][3]. MC-VC-PABC-DNA31 serves as an excellent model system for developing and validating site-specific conjugation processes and analytical methods for ADC manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-rifabutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.